molecular formula C13H20N2 B2934965 5-Ethyl-2-(2-piperidinylmethyl)pyridine CAS No. 881041-81-2

5-Ethyl-2-(2-piperidinylmethyl)pyridine

Cat. No.: B2934965
CAS No.: 881041-81-2
M. Wt: 204.317
InChI Key: DRRSLOPRTNQECX-UHFFFAOYSA-N
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Description

5-Ethyl-2-(2-piperidinylmethyl)pyridine is a chemical compound with the molecular formula C13H20N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes both a pyridine ring and a piperidine ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(2-piperidinylmethyl)pyridine typically involves the condensation of 2-piperidinylmethyl chloride with 5-ethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(2-piperidinylmethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated compounds .

Scientific Research Applications

5-Ethyl-2-(2-piperidinylmethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(2-piperidinylmethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ethyl group and the piperidine ring, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-ethyl-2-(piperidin-2-ylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-11-6-7-13(15-10-11)9-12-5-3-4-8-14-12/h6-7,10,12,14H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRSLOPRTNQECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CC2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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